molecular formula C8H9Br4NO2 B6172122 4-(2-aminoethyl)-3,5,6-tribromobenzene-1,2-diol hydrobromide CAS No. 884340-66-3

4-(2-aminoethyl)-3,5,6-tribromobenzene-1,2-diol hydrobromide

Cat. No. B6172122
CAS RN: 884340-66-3
M. Wt: 470.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2-aminoethyl)-3,5,6-tribromobenzene-1,2-diol hydrobromide” is a brominated derivative of phenol with an aminoethyl group. It’s important to note that the presence of bromine atoms and the aminoethyl group could significantly alter the properties of the base phenol molecule .


Synthesis Analysis

While specific synthesis methods for “4-(2-aminoethyl)-3,5,6-tribromobenzene-1,2-diol hydrobromide” were not found, there are general methods for attaching aminoethyl groups to molecules. For example, one study discusses the reaction of hexachlorocyclotriphosphazene with 4-(2-aminoethyl) morpholine . Another study mentions the acylation reaction between an acid chloride and an amine to generate an amide .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-aminoethyl)-3,5,6-tribromobenzene-1,2-diol hydrobromide involves the conversion of 3,5,6-tribromocatechol to 4-(2-aminoethyl)-3,5,6-tribromocatechol, followed by the hydrobromide salt formation.", "Starting Materials": [ "3,5,6-tribromocatechol", "2-aminoethanol", "Hydrobromic acid" ], "Reaction": [ "Step 1: 3,5,6-tribromocatechol is dissolved in a mixture of water and ethanol.", "Step 2: To the above solution, 2-aminoethanol is added and the reaction mixture is heated at reflux temperature for several hours.", "Step 3: The reaction mixture is cooled and the product, 4-(2-aminoethyl)-3,5,6-tribromocatechol, is isolated by filtration and washed with water.", "Step 4: To a solution of 4-(2-aminoethyl)-3,5,6-tribromocatechol in water, hydrobromic acid is added dropwise with stirring.", "Step 5: The reaction mixture is cooled and the product, 4-(2-aminoethyl)-3,5,6-tribromobenzene-1,2-diol hydrobromide, is isolated by filtration and washed with water." ] }

CAS RN

884340-66-3

Product Name

4-(2-aminoethyl)-3,5,6-tribromobenzene-1,2-diol hydrobromide

Molecular Formula

C8H9Br4NO2

Molecular Weight

470.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.